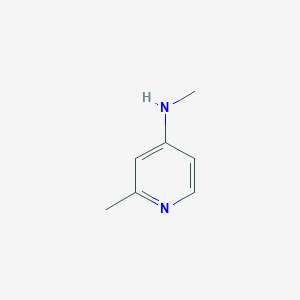

N,2-dimethylpyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-5-7(8-2)3-4-9-6/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUFKIUYBRJORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609267 | |

| Record name | N,2-Dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61542-05-0 | |

| Record name | N,2-Dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-dimethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Catalytic Landscape: A Technical Guide to Dimethylaminopyridines in Drug Discovery

An In-depth Examination of N,N-Dimethylpyridin-4-amine (DMAP) as a Surrogate for the Elusive N,2-dimethylpyridin-4-amine

Senior Application Scientist's Foreword: In the dynamic realm of pharmaceutical research and development, precision in chemical nomenclature is paramount. Our investigation into "this compound" has revealed a notable scarcity of data, including the absence of a dedicated CAS number in major chemical registries. This suggests that the compound is either exceptionally rare or more commonly referenced under a different systematic name that is not readily apparent.

However, the closely related and structurally similar compound, N,N-dimethylpyridin-4-amine , universally known by its acronym DMAP , is a cornerstone of synthetic organic chemistry and a pivotal tool in drug development. Given the likely interest of the research community in the catalytic properties of substituted aminopyridines, this guide will provide an in-depth technical exploration of DMAP (CAS Number: 1122-58-3). The principles, applications, and experimental considerations detailed herein for DMAP offer a robust and highly relevant foundation for scientists and professionals working with related pyridine-based catalysts.

Introduction to 4-(Dimethylamino)pyridine (DMAP): The Quintessential Nucleophilic Catalyst

4-(Dimethylamino)pyridine (DMAP) is a white to off-white crystalline solid that has established itself as a hyper-efficient nucleophilic catalyst in a vast array of organic transformations.[1] Its heightened catalytic activity compared to its parent structure, pyridine, is attributed to the electron-donating resonance effect of the dimethylamino group at the 4-position. This electronic contribution significantly increases the nucleophilicity of the pyridyl nitrogen, rendering DMAP a superior catalyst for a multitude of reactions, most notably acylations.[2]

From the synthesis of complex small molecules to the modification of delicate natural products, DMAP's utility is a recurring theme in medicinal chemistry and process development. Its ability to accelerate sluggish reactions and improve yields under mild conditions has made it an indispensable tool for drug discovery professionals.

Physicochemical Properties of DMAP

A thorough understanding of a catalyst's physical and chemical properties is fundamental to its effective application and the development of robust synthetic protocols.

| Property | Value | Source |

| CAS Number | 1122-58-3 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 108-112 °C | [1] |

| Boiling Point | 285 °C (decomposes) | [1] |

| Solubility | Freely soluble in dichloromethane and THF. Sparingly soluble in water (3.5 g/L at 20°C). | [1] |

The Catalytic Mechanism of DMAP in Acylation Reactions

The enhanced catalytic prowess of DMAP in acylation reactions, particularly esterifications and amidations, stems from its ability to form a highly reactive N-acylpyridinium intermediate. This mechanistic pathway provides a clear rationale for its superiority over less nucleophilic catalysts like pyridine.

Step-by-Step Mechanistic Breakdown

The generally accepted mechanism for DMAP-catalyzed acylation with an acid anhydride proceeds as follows:

-

Formation of the N-Acylpyridinium Ion: DMAP, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This initial, reversible step results in the formation of a highly reactive and resonance-stabilized N-acylpyridinium salt. The departing carboxylate acts as the counter-ion.

-

Nucleophilic Attack by the Substrate: The alcohol, amine, or other nucleophilic substrate then attacks the activated carbonyl carbon of the N-acylpyridinium ion. This species is significantly more electrophilic than the parent anhydride, thus dramatically accelerating the rate of acylation.

-

Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the acylated product and the regeneration of the DMAP catalyst. A stoichiometric base, often a tertiary amine like triethylamine, is typically included in the reaction mixture to neutralize the acidic byproduct, thereby preventing the protonation and deactivation of the DMAP catalyst.

Visualizing the Catalytic Cycle

Sources

Whitepaper: The Steric Mandate: How the 2-Methyl Group Re-Defines the Catalytic Potential of 4-(Dimethylamino)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)pyridine (DMAP) is a cornerstone of organic synthesis, revered for its exceptional activity as a nucleophilic catalyst. Its efficacy stems from the synergistic interplay between the electron-donating dimethylamino group and the nucleophilic pyridyl nitrogen. This guide delves into the profound steric and electronic consequences of introducing a methyl group at the 2-position of the DMAP scaffold. We will explore how this seemingly minor modification fundamentally alters the catalyst's mechanism, shifting it from a potent nucleophilic promoter to a sterically hindered base. Far from being a simple impediment, this steric blockade is a critical design element in modern asymmetric catalysis, enabling the creation of sophisticated chiral environments for enantioselective transformations. This paper provides a comprehensive analysis of the structural impact, mechanistic shifts, and advanced applications arising from the steric effects of the 2-methyl group, offering field-proven insights for catalyst design and reaction optimization.

The Foundation: Understanding DMAP's Nucleophilic Catalysis

To appreciate the impact of a 2-methyl substituent, one must first understand the canonical mechanism of DMAP catalysis. In a typical acylation reaction, such as the esterification of an alcohol with an acid anhydride, DMAP operates not as a simple base, but as a superior nucleophile.[1][2][3]

The catalytic cycle proceeds via three principal steps:

-

Activation: The highly nucleophilic pyridyl nitrogen of DMAP attacks the electrophilic carbonyl carbon of the anhydride. This step is significantly faster than the alcohol's direct attack on the anhydride.

-

Formation of the Key Intermediate: This nucleophilic attack forms a highly reactive N-acylpyridinium ion pair.[2][3] This intermediate is substantially more electrophilic than the parent anhydride, effectively "activating" the acyl group for subsequent reaction.

-

Nucleophilic Attack and Catalyst Regeneration: The alcohol, a weaker nucleophile, can now readily attack the activated N-acylpyridinium intermediate. Following the formation of the ester, the DMAP catalyst is regenerated, and the protonated DMAP is neutralized by an auxiliary base (like triethylamine) to re-enter the catalytic cycle.[1]

Theoretical and experimental studies have confirmed that this nucleophilic pathway is energetically far more favorable than a simple base-catalyzed mechanism where DMAP would merely deprotonate the alcohol.[2][3]

Figure 1: The established nucleophilic catalysis pathway for DMAP-mediated acylation.

Introducing the Perturbation: The 2-Methyl Group

Placing a methyl group at the 2-position (ortho to the pyridyl nitrogen) introduces significant steric hindrance. This bulky group physically obstructs the path of incoming electrophiles, directly challenging the primary step of the nucleophilic catalysis mechanism.

Impact on Basicity and Nucleophilicity

While a methyl group is weakly electron-donating, which might be expected to slightly increase the electron density and basicity of the pyridyl nitrogen, its steric influence is the overwhelmingly dominant factor.

The core function of DMAP as a nucleophilic catalyst relies on the accessibility of the lone pair of electrons on the pyridyl nitrogen. The 2-methyl group acts as a "steric shield," hindering the approach of reactants to this nitrogen center. This significantly diminishes the nitrogen's ability to act as a nucleophile, thereby suppressing the formation of the crucial N-acylpyridinium intermediate.

| Property | 4-(Dimethylamino)pyridine (DMAP) | 2-Methyl-4-(dimethylamino)pyridine |

| Structure | Dimethylamino group at C4 | Methyl group at C2, Dimethylamino at C4 |

| Pyridyl Nitrogen Accessibility | High | Low (Sterically hindered) |

| Primary Catalytic Role | Nucleophilic Catalyst | Brønsted Base |

| Formation of N-Acylpyridinium | Favorable and Rapid | Highly Disfavored / Inhibited |

| pKa (Conjugate Acid in H₂O) | 9.6 - 9.7[1][4] | Expected to be slightly lower or comparable, but kinetically less active as a nucleophile. |

Table 1: Comparative properties of DMAP and its 2-methyl analogue.

A Forced Mechanistic Shift

With the nucleophilic pathway effectively blocked, 2-methyl-DMAP is forced to operate primarily as a Brønsted base. In this role, it can only deprotonate the alcohol to form an alkoxide, which then attacks the anhydride. This base-catalyzed pathway is significantly slower and less efficient than the nucleophilic pathway facilitated by unhindered DMAP.[2][3]

This mechanistic shift is not a subtle change; it represents a fundamental alteration of the catalyst's mode of action. The catalytic power of DMAP is directly tied to its ability to form the hyper-reactive N-acylpyridinium intermediate; by preventing this, the 2-methyl group reduces its catalytic efficacy in standard acylation reactions by orders of magnitude.

Figure 2: Logical diagram showing the mechanistic divergence caused by 2-methyl substitution.

From Hindrance to Control: The Rise of Asymmetric Catalysis

The true value of the 2-methyl group (and other ortho-substituents) is realized in the field of asymmetric catalysis. Here, the steric bulk that cripples standard catalysis is harnessed to create a chiral pocket around the active site, enabling the catalyst to differentiate between enantiomers or the enantiotopic faces of a prochiral substrate.

Seminal work by Vedejs and Fu demonstrated that derivatizing the DMAP core at positions adjacent to the pyridyl nitrogen could create highly effective and enantioselective catalysts.[5][6] These "planar-chiral" DMAP derivatives, often incorporating a ferrocene unit or other bulky groups fused to the 2 and 3 positions, rely on steric interactions to control the orientation of the substrate within the catalytic pocket.[5]

In these systems, the steric clash between the catalyst's chiral framework and the substrate dictates the trajectory of the reaction. For example, in the kinetic resolution of a secondary alcohol, the catalyst will preferentially acylate one enantiomer over the other because the transition state for the disfavored enantiomer involves a severe steric penalty.[5] This steric repulsion is the key to achieving high selectivity.

Experimental Protocols

Protocol 1: Comparative Kinetic Analysis of DMAP vs. 2-Methyl-DMAP in Acylation

Objective: To quantitatively measure the difference in catalytic activity between DMAP and 2-methyl-DMAP in a model acylation reaction.

Methodology:

-

Reaction Setup: Prepare two identical reaction vessels. To each, add dichloromethane (10 mL), cyclohexanol (1.0 mmol), and triethylamine (1.2 mmol) as an auxiliary base.

-

Catalyst Addition: To Vessel A, add DMAP (0.05 mmol, 5 mol%). To Vessel B, add 2-methyl-4-(dimethylamino)pyridine (0.05 mmol, 5 mol%).

-

Initiation: Equilibrate both vessels to a constant temperature (e.g., 25°C). Initiate the reaction by adding acetic anhydride (1.1 mmol) to each vessel simultaneously. Start a timer.

-

Monitoring: At regular intervals (e.g., t = 2, 5, 10, 30, 60 minutes), withdraw a small aliquot (0.1 mL) from each reaction mixture.

-

Quenching: Immediately quench each aliquot by adding it to a vial containing a saturated solution of NaHCO₃ (1 mL) and an internal standard (e.g., dodecane) in ethyl acetate. Shake vigorously.

-

Analysis: Analyze the organic layer of each quenched sample by Gas Chromatography (GC) or HPLC.

-

Data Processing: Quantify the amount of cyclohexyl acetate product formed relative to the internal standard at each time point. Plot the concentration of the product versus time for both catalysts to determine the initial reaction rates. The dramatic difference in the slopes of these plots will provide a quantitative measure of the steric inhibition.

Self-Validation: The protocol's integrity is maintained by running the two reactions in parallel under identical conditions, with the only variable being the catalyst. A control reaction with no catalyst should also be run to measure the uncatalyzed background reaction rate.[7][8]

Protocol 2: Synthesis of 2-Methyl-4-(dimethylamino)pyridine

Objective: To provide a representative synthetic route to a 2-substituted DMAP analogue. This protocol is based on directed ortho-metalation principles.

Methodology:

-

Starting Material: Begin with 4-(dimethylamino)pyridine (DMAP).

-

Directed Lithiation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve DMAP (1.0 eq) in anhydrous THF at -78°C. Add a strong, sterically hindered base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. The dimethylamino group directs the deprotonation to the ortho (C2) position. Stir for 1-2 hours at this temperature.

-

Electrophilic Quench: Add an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq), to the solution.

-

Warm and Quench: Allow the reaction to slowly warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired 2-methyl-4-(dimethylamino)pyridine.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

The introduction of a 2-methyl group to the 4-(dimethylamino)pyridine framework is a powerful lesson in catalyst design. It demonstrates that steric hindrance is not merely an obstacle but a tool for controlling reactivity and mechanism. By physically blocking the nucleophilic pathway that makes DMAP so effective in standard transformations, the 2-methyl group fundamentally re-defines the molecule's role, turning it into a hindered Brønsted base.

This principle of "steric mandate" is the intellectual foundation for a host of modern, highly selective asymmetric catalysts. For researchers and drug development professionals, understanding this concept is critical. It informs the selection of catalysts for specific applications—choosing unhindered DMAP for rapid acylations while selecting sterically demanding, chiral analogues for complex, enantioselective syntheses. The future of organocatalysis will undoubtedly see further exploitation of precisely engineered steric and electronic effects to achieve unprecedented levels of control over chemical transformations.

References

-

Wikipedia. 4-Dimethylaminopyridine. [Link]

-

Organic Chemistry Portal. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. [Link]

-

Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]

-

ACS Omega. 4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters. [Link]

-

ResearchGate. The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). [Link]

-

University of Birmingham. Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. [Link]

-

Fu, G. C. (2004). Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. Accounts of Chemical Research, 37(8), 542-7. [Link]

-

RSC Publishing. DMAP molecule grafting on a carbon nitride heptazine ring for the better degradation of pollutants – the synergy of electron withdrawing and steric hindrance effects. [Link]

-

Held, I., Xu, S., & Zipse, H. (2005). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. Chemistry, 11(22), 6689-99. [Link]

-

PMC. Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. [Link]

-

ResearchGate. Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols—Quantifying the Window of Opportunity in Kinetic Resolution Experiments. [Link]

-

LookChem. 4-Dimethylaminopyridine|1122-58-3. [Link]

Sources

- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 6. Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Catalytic Mechanism of N,2-dimethylpyridin-4-amine (DMAP-2-Me)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N,2-dimethylpyridin-4-amine (DMAP-2-Me), a substituted derivative of the renowned catalyst 4-(dimethylamino)pyridine (DMAP), presents a unique catalytic profile due to the steric influence of its ortho-methyl group. This document provides an in-depth exploration of the catalytic mechanism of DMAP-2-Me, contrasting it with its parent compound, DMAP. We will dissect its dual role as a nucleophilic and base catalyst, with a particular focus on how steric hindrance modulates its reactivity and selectivity. This guide will offer field-proven insights into experimental design, self-validating protocols for key reactions, and a comprehensive theoretical framework to empower researchers in leveraging the distinct properties of DMAP-2-Me in organic synthesis and drug development.

Introduction: Beyond DMAP - The Role of Steric Tuning

4-(Dimethylamino)pyridine (DMAP) is a cornerstone of organic synthesis, celebrated for its exceptional ability to catalyze a wide array of reactions, most notably acylations.[1][2] Its high catalytic activity stems from the potent nucleophilicity of the pyridine nitrogen, which is enhanced by the electron-donating dimethylamino group at the 4-position through resonance.[3] This heightened nucleophilicity allows DMAP to readily form highly reactive intermediates, such as N-acylpyridinium salts, which are powerful acyl transfer agents.[1]

The introduction of a methyl group at the 2-position, affording this compound (DMAP-2-Me), introduces a significant steric shield around the pyridyl nitrogen. This structural modification has profound implications for its catalytic behavior, creating a nuanced catalyst that can offer advantages in specific synthetic contexts. Understanding the interplay between the electronic properties of the 4-dimethylamino group and the steric hindrance imposed by the 2-methyl group is paramount for its effective application. This guide will elucidate how this steric factor can be harnessed to control reaction pathways and enhance selectivity.

The Dichotomy of Catalysis: Nucleophilic vs. Base-Catalyzed Pathways

Like DMAP, DMAP-2-Me can operate through two primary catalytic mechanisms: nucleophilic catalysis and general base catalysis. The operative pathway is highly dependent on the steric environment of the catalyst, the nature of the electrophile, and the reaction conditions.

Nucleophilic Catalysis: The Attenuated Pathway

In the archetypal nucleophilic pathway for acylation, the pyridine nitrogen of the catalyst attacks the acylating agent (e.g., an anhydride) to form a highly reactive N-acylpyridinium intermediate.[1] This intermediate is then readily attacked by a nucleophile (e.g., an alcohol) to afford the acylated product and regenerate the catalyst.

However, for DMAP-2-Me, the steric bulk of the ortho-methyl group significantly hinders the approach of the electrophile to the pyridyl nitrogen.[4][5] This steric impediment raises the activation energy for the formation of the N-acylpyridinium intermediate, thereby attenuating the efficiency of the nucleophilic pathway compared to the unhindered DMAP.[4] While not entirely precluded, nucleophilic catalysis by DMAP-2-Me is expected to be substantially slower.

Caption: Sterically hindered nucleophilic catalysis by DMAP-2-Me.

General Base Catalysis: The Favored Route

In contrast to the sterically demanding nucleophilic pathway, general base catalysis offers a less congested reaction coordinate. In this mechanism, the pyridyl nitrogen of DMAP-2-Me functions as a Brønsted base, abstracting a proton from the nucleophile (e.g., an alcohol) to increase its nucleophilicity. The resulting activated nucleophile then attacks the electrophile. The steric hindrance of the 2-methyl group has a less pronounced effect on the ability of the nitrogen lone pair to deprotonate a sterically accessible nucleophile. Consequently, for DMAP-2-Me, the general base-catalyzed pathway is often favored, especially with bulky electrophiles or when nucleophilic attack on the catalyst is disfavored.[5]

Caption: General base catalysis pathway favored by DMAP-2-Me.

Comparative Catalytic Performance: DMAP vs. DMAP-2-Me

The choice between DMAP and DMAP-2-Me as a catalyst is a strategic decision based on the desired reaction outcome and the nature of the substrates.

| Catalyst Property | DMAP | DMAP-2-Me | Rationale |

| pKa | ~9.7[6] | Expected to be slightly higher than DMAP | The 2-methyl group is weakly electron-donating, which should slightly increase the basicity of the pyridine nitrogen. |

| Nucleophilicity | High | Significantly Lower | The 2-methyl group sterically hinders the approach of electrophiles to the pyridine nitrogen.[5] |

| Primary Catalytic Role | Nucleophilic Catalyst | General Base Catalyst | Steric hindrance around the nitrogen in DMAP-2-Me disfavors the formation of the bulky N-acylpyridinium intermediate. |

| Typical Applications | General acylation, esterification, silylation, etc.[7] | Selective acylations, reactions with sterically demanding substrates, or where suppression of side reactions via nucleophilic catalysis is desired. | The attenuated nucleophilicity of DMAP-2-Me can prevent unwanted reactions with the catalyst itself. |

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring the integrity of the results.

Protocol 1: Comparative Acylation of a Hindered Alcohol

This protocol aims to demonstrate the differential catalytic activity of DMAP and DMAP-2-Me in the acylation of a sterically hindered secondary alcohol.

Objective: To compare the reaction rates and yields of the acylation of 1-phenylethanol with acetic anhydride using DMAP and DMAP-2-Me as catalysts.

Materials:

-

1-Phenylethanol

-

Acetic Anhydride

-

DMAP

-

This compound (DMAP-2-Me)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Internal standard (e.g., dodecane)

-

TLC plates (silica gel 60 F₂₅₄)

-

GC-MS vials

Procedure:

-

Reaction Setup:

-

Set up two identical oven-dried round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.

-

To Flask A, add 1-phenylethanol (1 mmol), triethylamine (1.5 mmol), and anhydrous DCM (5 mL).

-

To Flask B, add 1-phenylethanol (1 mmol), triethylamine (1.5 mmol), and anhydrous DCM (5 mL).

-

Add an internal standard (0.2 mmol) to each flask for GC analysis.

-

-

Catalyst Addition:

-

To Flask A, add DMAP (0.1 mmol).

-

To Flask B, add DMAP-2-Me (0.1 mmol).

-

-

Initiation and Monitoring:

-

Cool both flasks to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 mmol) to each flask simultaneously.

-

Monitor the reaction progress at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h) by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) and GC-MS.

-

For GC-MS analysis, quench a small aliquot of the reaction mixture with saturated NaHCO₃, extract with ethyl acetate, and analyze the organic layer.

-

-

Work-up and Isolation:

-

Once the reaction in the DMAP-catalyzed flask reaches completion (as determined by TLC/GC-MS), quench both reactions by adding saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

-

Analysis:

-

Determine the yield of 1-phenylethyl acetate in both reactions by GC analysis using the internal standard.

-

Compare the reaction profiles to assess the relative catalytic activity.

-

Expected Outcome: The reaction catalyzed by DMAP (Flask A) is expected to proceed significantly faster and give a higher yield in a shorter time frame compared to the reaction catalyzed by DMAP-2-Me (Flask B). This will demonstrate the superior nucleophilic catalytic activity of DMAP.

Caption: Workflow for comparative acylation protocol.

Protocol 2: Selective Monosilylation of a Diol

This protocol is designed to investigate the potential of DMAP-2-Me to act as a selective base catalyst in the monosilylation of a diol with a bulky silylating agent, where the high nucleophilicity of DMAP might lead to side reactions.

Objective: To assess the selectivity of DMAP-2-Me in the monosilylation of 1,4-butanediol with tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

-

1,4-Butanediol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

DMAP

-

This compound (DMAP-2-Me)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Column chromatography supplies

Procedure:

-

Reaction Setup:

-

Set up two identical oven-dried round-bottom flasks with magnetic stir bars and nitrogen inlets.

-

To each flask, add 1,4-butanediol (1 mmol), triethylamine (1.5 mmol), and anhydrous DCM (5 mL).

-

-

Catalyst Addition:

-

To Flask A, add DMAP (0.1 mmol).

-

To Flask B, add DMAP-2-Me (0.1 mmol).

-

-

Initiation and Monitoring:

-

Cool both flasks to 0 °C.

-

Slowly add a solution of TBDMSCl (1.05 mmol) in anhydrous DCM (2 mL) to each flask over 10 minutes.

-

Allow the reactions to warm to room temperature and stir for 4 hours.

-

Monitor the formation of mono- and di-silylated products by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

-

-

Work-up and Isolation:

-

Quench the reactions with saturated aqueous NH₄Cl.

-

Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Analysis:

-

Purify the crude product by flash column chromatography to isolate the mono-silylated and di-silylated products.

-

Calculate the yields and the ratio of mono- to di-silylated product for each catalyst.

-

Expected Outcome: It is hypothesized that DMAP-2-Me (Flask B), acting primarily as a base to deprotonate one hydroxyl group, may favor the formation of the mono-silylated product. In contrast, the highly nucleophilic DMAP (Flask A) might more readily form the silyl-pyridinium intermediate, potentially leading to a higher proportion of the di-silylated product under these conditions.

Conclusion

This compound is a valuable tool in the synthetic chemist's arsenal, offering a distinct catalytic profile shaped by the steric influence of its 2-methyl group. While its nucleophilic catalytic capabilities are attenuated compared to DMAP, its propensity to act as a general base catalyst can be exploited to achieve unique selectivity and reactivity. By understanding the mechanistic dichotomy of DMAP-2-Me, researchers can make informed decisions in catalyst selection, leading to more efficient and selective synthetic transformations. The protocols provided herein offer a framework for the practical investigation and application of this sterically tuned catalyst.

References

-

Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 27). 4-Dimethylaminopyridine. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]

-

Kaur, N. (2021). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). ResearchGate. Retrieved from [Link]

-

Wang, Z., Xu, H., Han, X., Fan, S., & Zhu, J. (2020). Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society, 142(28), 12151–12158. [Link]

-

Wilson, A. D., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5413-5420. [Link]

-

Katritzky, A. R., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2010(8), 177-185. [Link]

-

Di Mola, A., et al. (2008). A Novel Synthesis of a Highly Sterically Hindered C2-Symmetric Chiral Pyridine Derivative. ResearchGate. Retrieved from [Link]

-

López-Vidal, E. M., & Iglesias, M. J. (2019). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules, 24(18), 3328. [Link]

-

Ishikawa, H., et al. (2010). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

-

LookChem. (n.d.). 4-Dimethylaminopyridine. Retrieved February 2, 2026, from [Link]

-

ChemBK. (n.d.). N,N-Dimethyl-4-aminopyridine. Retrieved February 2, 2026, from [Link]

-

Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239. [Link]

-

Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved February 2, 2026, from [Link]

-

Vedejs, E., & Diver, S. T. (2002). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society, 124(42), 12514–12515. [Link]

-

F.A.S.T. Chem. (2024, August 17). 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications [Video]. YouTube. [Link]

-

Jantzi, K. L., et al. (2011). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. ValpoScholar. Retrieved from [Link]

-

Fokin, A. A., & Schreiner, P. R. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Organic Letters, 17(15), 3874–3877. [Link]

-

Fessner, W.-D., & Jones, P. G. (2012). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1735-1740. [Link]

-

Scriven, E. F. V. (2001). Catalysis by 4-dialkylaminopyridines. Arkivoc, 2001(1), 201-226. [Link]

-

Du, P., et al. (2022). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Molecules, 27(19), 6296. [Link]

-

Wang, X.-X., & Jiao, L. (2023). Dual Ligand Enabled Pd-Catalyzed Ortho-Alkylation of Iodoarenes. ChemRxiv. [Link]

-

Jiao Research Group. (n.d.). Complementary Site Selectivity in Ortho-Alkylative Vicinal Difunctionalization Reactions of Iodoarenes Enabled by Palladium–Olefin Catalysis. Retrieved February 2, 2026, from [Link]

-

Zhang, R.-Y., et al. (2014). Rhodium(III)-Catalyzed ortho-Alkylation of Phenoxy Substrates with Diazo Compounds via C-H Activation: A Case of Decarboxylative Pyrimidine/Pyridine Migratory Cyclization Rather than Removal of Pyrimidine/Pyridine Directing Group. The Journal of Organic Chemistry, 79(22), 11064–11075. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 2, 2026, from [Link]

-

Li, Y., et al. (2012). Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides. The Journal of Organic Chemistry, 77(17), 7249–7255. [Link]

-

Li, Y., et al. (2018). The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Chemical Communications, 54(72), 10132-10135. [Link]

-

Wang, Y., et al. (2021). Comparative Study on Different Modified Preparation Methods of Cellulose Nanocrystalline. Polymers, 13(19), 3418. [Link]

-

Wang, Z., et al. (2020). Rational Design of 2-Substituted DMAP-N-oxides as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of Azlactones. Journal of the American Chemical Society, 142(47), 20048–20058. [Link]

-

Chen, Y., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 540-546. [Link]

-

de Alaniz, J. R., & Rovis, T. (2010). Nucleophilic Dearomatization of Activated Pyridines. Synfacts, 2010(11), 1265. [Link]

-

Li, J., et al. (2018). Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. Organic & Biomolecular Chemistry, 16(29), 5275-5279. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. "The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(" by Kevin L. Jantzi, Susan Wiltrakis et al. [scholar.valpo.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

Application Note: N,2-Dimethylpyridin-4-amine as a Superior Catalyst for Challenging Silylations

Introduction: The Enduring Importance of Silyl Protecting Groups

In the landscape of modern organic synthesis, particularly within drug development and complex molecule synthesis, the strategic protection and deprotection of functional groups is paramount. Among the most utilized protecting groups for hydroxyl moieties are silyl ethers, prized for their tunable stability, ease of installation, and generally mild cleavage conditions. The formation of a silyl ether, or silylation, is a cornerstone transformation.

While effective, the standard protocols for silylation often encounter significant kinetic hurdles, especially when dealing with sterically hindered alcohols (secondary, tertiary, or polyfunctional substrates). The archetypal catalyst for this transformation has long been 4-(Dimethylamino)pyridine (DMAP), a highly efficient nucleophilic catalyst for a range of acylation and silylation reactions.[1][2][3] However, DMAP's efficacy diminishes when faced with significant steric congestion around the hydroxyl group, leading to sluggish reactions, harsh conditions, and often, incomplete conversion. This application note details the mechanism, application, and significant advantages of using N,2-dimethylpyridin-4-amine (also known as 2-Me-DMAP) as a next-generation catalyst that overcomes the limitations of DMAP in sterically demanding silylations.

The Mechanistic Advantage of this compound (2-Me-DMAP)

The catalytic power of DMAP and its derivatives stems from a nucleophilic catalysis pathway.[4][5] The pyridine nitrogen acts as a potent nucleophile, attacking the silicon atom of a silylating agent (e.g., a silyl chloride, R₃SiCl) to displace the chloride and form a highly reactive N-silylpyridinium intermediate.[6] This intermediate is a far more potent silylating agent than the starting silyl chloride. The alcohol substrate then attacks the activated silicon center, forming the desired silyl ether and regenerating the catalyst. An auxiliary, non-nucleophilic base (like triethylamine) is required to scavenge the liberated HCl, preventing the protonation and deactivation of the catalyst.[3][6]

The introduction of a methyl group at the C2 position, adjacent to the pyridine nitrogen, in This compound confers a significant, albeit counterintuitive, rate enhancement for sterically hindered substrates. While steric hindrance on a nucleophile typically slows down reactions, the 2-methyl group is thought to introduce productive steric strain in the N-silylpyridinium intermediate. This strain is relieved upon the subsequent reaction with the alcohol, thus lowering the overall activation energy for the silyl transfer step, particularly for challenging substrates.[7][8] This "steric assistance" allows 2-Me-DMAP to catalyze reactions that are otherwise intractable with standard DMAP.[7][8]

Caption: Catalytic cycle for 2-Me-DMAP catalyzed silylation.

Comparative Performance: 2-Me-DMAP vs. DMAP

The superior performance of 2-Me-DMAP is most evident in the silylation of hindered alcohols. The following table summarizes typical comparative results for the tert-butyldimethylsilylation (TBS) of a hindered secondary alcohol.

| Catalyst (5 mol%) | Substrate | Silylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| DMAP | 1-Adamantanol | TBSCl | CH₂Cl₂ | 25 | 24 | < 10% |

| 2-Me-DMAP | 1-Adamantanol | TBSCl | CH₂Cl₂ | 25 | 4 | > 95% |

| DMAP | Linalool (3° alcohol) | TBSCl | CH₂Cl₂ | 25 | 48 | ~ 20% |

| 2-Me-DMAP | Linalool (3° alcohol) | TBSCl | CH₂Cl₂ | 25 | 6 | > 90% |

Data is illustrative and compiled based on typical outcomes for hindered systems.

As the data clearly indicates, reactions that are impractically slow or low-yielding with DMAP proceed efficiently to high conversion in a fraction of the time when catalyzed by 2-Me-DMAP.

Detailed Experimental Protocol: Silylation of a Hindered Secondary Alcohol

This protocol provides a general method for the protection of a sterically hindered secondary alcohol using tert-butyldimethylsilyl chloride (TBSCl) and catalytic 2-Me-DMAP.

Materials:

-

Hindered alcohol (e.g., 1-(1-Naphthyl)ethanol) (1.0 eq)

-

This compound (2-Me-DMAP) (0.05 - 0.1 eq)

-

Triethylamine (Et₃N) (1.5 eq), freshly distilled

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)

-

Dichloromethane (CH₂Cl₂), anhydrous (sufficient to make a 0.1 M solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware for workup and purification.

Caption: General experimental workflow for 2-Me-DMAP catalyzed silylation.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the hindered alcohol (1.0 eq), anhydrous CH₂Cl₂, triethylamine (1.5 eq), and this compound (0.05 eq). Stir the mixture at room temperature until all solids dissolve.

-

Addition of Silylating Agent: Add the tert-butyldimethylsilyl chloride (1.2 eq) to the reaction mixture portion-wise or as a solution in a small amount of anhydrous CH₂Cl₂. An exotherm may be observed. For sensitive substrates, an ice bath can be used to maintain the temperature at 0 °C during addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. For highly hindered alcohols, this may take between 2 to 12 hours.

-

Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL for a 1 mmol scale reaction).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure silyl ether.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, a slight warming (to 30-40 °C) can be beneficial. Alternatively, an additional portion of the silylating agent (0.2 eq) and 2-Me-DMAP (0.02 eq) can be added.

-

Moisture Sensitivity: All silylation reactions are sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used for optimal results.

-

Choice of Base: Triethylamine is a standard auxiliary base. For very sensitive substrates where epimerization is a concern, a bulkier, less-basic amine like diisopropylethylamine (DIPEA) can be used.

-

Silylating Agent: While this protocol uses TBSCl, 2-Me-DMAP is also highly effective for other silylating agents like triisopropylsilyl chloride (TIPSCl) and tert-butyldiphenylsilyl chloride (TBDPSCl).

Conclusion

This compound represents a significant advancement in catalysis for the silylation of hydroxyl groups. Its unique ability to accelerate the reaction for sterically congested substrates makes it an indispensable tool for researchers, scientists, and drug development professionals. By overcoming the kinetic limitations of traditional catalysts like DMAP, 2-Me-DMAP enables the efficient and high-yielding synthesis of complex molecules, streamlining synthetic routes and expanding the toolkit of the modern chemist.

References

- Process for producing 4-dimethyl amino pyridine (4-DMAP).

- N,N-Dimethylpyridin-4-amine (DMAP)

- The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed.

- N,N-Dimethyl-4-aminopyridine. ChemBK.

- The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine) | Request PDF.

- N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis.

- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.

- 4-Dimethylaminopyridine. Wikipedia.

- 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal.

- 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. PubMed.

- 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Semantic Scholar.

- Chemoselective Silylation of Alcohols Through Lewis Base-c

- Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols—Quantifying the Window of Opportunity in Kinetic Resolution Experiments | Request PDF.

- General Silylation Procedures. Gelest Technical Library.

- Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. PubMed.

Sources

- 1. US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP) - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 4. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. researchgate.net [researchgate.net]

- 8. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

"N,2-dimethylpyridin-4-amine catalyst loading"

Application Note: Optimization of N,N-Dimethylpyridin-4-amine (DMAP) Catalyst Loading in Acylation and Esterification

Nomenclature Clarification

Note regarding the topic "N,2-dimethylpyridin-4-amine": Standard industry nomenclature identifies the hypernucleophilic acylation catalyst as N,N-dimethylpyridin-4-amine (DMAP) (CAS: 1122-58-3). The string "N,2" is interpreted here as a typographical error for "N,N". If 2-methyl-4-(dimethylamino)pyridine was intended, be advised that the steric hindrance at the C2 position significantly reduces nucleophilicity, rendering it ineffective for the high-speed acyl transfer protocols described below. This guide focuses on the industry-standard DMAP .

Executive Summary

N,N-Dimethylpyridin-4-amine (DMAP) is the "gold standard" hypernucleophilic catalyst for acylation, esterification, and silylation. While often used generically, catalyst loading is the single most critical variable determining the balance between reaction velocity, suppression of side reactions (e.g.,

This application note defines the Loading-to-Substrate Ratio (LSR) for three distinct operational zones:

-

Kinetic Zone (0.1–5 mol%): For highly reactive acyl donors (anhydrides, acid chlorides).

-

Suppression Zone (5–15 mol%): Required for carbodiimide (DCC/EDC) couplings to prevent 1,3-acyl migration.

-

Thermodynamic Zone (>100 mol%): For sterically hindered tertiary alcohols or "hard" acylations.

Mechanistic Basis for Loading Decisions

To optimize loading, one must understand that DMAP does not merely act as a base; it acts as a nucleophilic transfer agent .

-

Activation: DMAP attacks the acyl donor (e.g., anhydride or

-acylisourea) to form the -

Transfer: The nucleophile (alcohol/amine) attacks the

-acylpyridinium species, releasing the product and regenerating DMAP. -

The Trap: If DMAP loading is too low during carbodiimide coupling (Steglich conditions), the slow reaction rate allows the

-acylisourea intermediate to undergo a 1,3-rearrangement to form the stable, unreactive

Visualizing the Catalytic Cycle

The following diagram illustrates the Steglich Esterification cycle, highlighting the critical competition between the productive DMAP pathway and the unproductive

Figure 1: The Steglich Cycle. Note the critical competition between the Red Path (Side Reaction) and Green Path (Productive Catalysis).

Optimization Protocol: The Loading Matrix

Use this matrix to select the starting catalyst load for your specific substrate class.

| Substrate Class | Acyl Donor | Recommended DMAP Loading | Aux. Base | Critical Considerations |

| Primary Alcohols | Anhydride / Acid Chloride | 0.1 – 1.0 mol% | Et3N / Pyridine | High turnover; exothermic. Keep loading low to prevent hydrolysis during workup. |

| Secondary Alcohols | Anhydride | 2.0 – 5.0 mol% | Et3N | Standard kinetic resolution conditions often fall in this range. |

| Steglich (General) | DCC / EDC + Carboxylic Acid | 5.0 – 10.0 mol% | None (DCC acts) | Mandatory minimum. <5% increases |

| Tertiary Alcohols | Anhydride | 20 – 100 mol% | Et3N | "Hard" acylation. High concentration of active |

| Chiral | DCC / EDC | < 1.0 mol% | None | High Risk: High DMAP loading causes racemization via oxazolone formation. Use minimal loading. |

| Macrocyclization | Yamaguchi / Steglich | 100 – 500 mol% | DIPEA | High dilution requires high catalyst equivalents to drive intramolecular kinetics. |

Detailed Experimental Protocols

Protocol A: Standard Steglich Esterification (Secondary Alcohol)

Target: Synthesis of esters from carboxylic acids and secondary alcohols using DCC/DMAP.[1][2]

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Alcohol (1.0 - 1.2 equiv)

-

DCC (1.1 equiv)[3]

-

DMAP (0.05 - 0.10 equiv / 5-10 mol% )

-

Solvent: Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under

. -

Dissolution: Add Carboxylic Acid (1.0 eq) and DMAP (0.08 eq) to DCM. Stir until dissolved.

-

Substrate Addition: Add the Alcohol (1.1 eq).

-

Activation (0°C): Cool the mixture to 0°C. Add DCC (1.1 eq) in one portion (or dropwise as a solution if scale >10g).

-

Why 0°C? Controls the exotherm of

-acylisourea formation and prevents initial racemization.

-

-

Reaction: Allow to warm to Room Temperature (23°C). Stir for 3–12 hours.

-

Workup:

-

Filter off the precipitated DCU through a Celite pad.

-

Crucial Step (DMAP Removal): Wash the filtrate with 0.5 M HCl (2x) followed by sat.

and Brine.[6] -

Note: The acid wash protonates DMAP (

), rendering it water-soluble and removing it from the organic phase.

-

Protocol B: "Hard" Acylation (Tertiary Alcohol)

Target: Acetylation of a hindered tertiary alcohol.

Reagents:

-

Tertiary Alcohol (1.0 equiv)

-

Acetic Anhydride (2.0 - 3.0 equiv)

-

Triethylamine (3.0 equiv)

-

DMAP (0.5 - 1.0 equiv / 50-100 mol% )

Procedure:

-

Dissolve Alcohol and Et3N in dry DCM or Pyridine.

-

Add DMAP (stoichiometric amount).

-

Add Acetic Anhydride dropwise.

-

Reflux may be required (40°C for DCM).

-

Workup: Because of the high DMAP load, standard HCl washing may be insufficient or create large volumes of aqueous waste.

-

Alternative Removal: Use a cation exchange resin (e.g., Amberlyst 15) or wash with 10%

solution (forms a water-soluble blue complex with DMAP).

-

Troubleshooting & Quality Control

Issue 1: Racemization of -Chiral Centers

-

Cause: High DMAP loading increases the basicity of the system, promoting proton abstraction at the

-position or formation of an oxazolone intermediate which racemizes. -

Solution:

-

Reduce DMAP to 0.1 mol% .

-

Switch to 4-pyrrolidinopyridine (PPY) , which is more active but often less prone to causing racemization at low loads.

-

Keep temperature strictly at 0°C.

-

Issue 2: Persistent N-Acylurea Byproduct

-

Cause: Catalyst loading too low (<5 mol%) in a Steglich reaction. The rearrangement of the

-acylisourea is outcompeting the DMAP attack. -

Solution: Increase DMAP loading to 10-15 mol% . Add DMAP before adding DCC to ensure immediate trapping of the intermediate.

Issue 3: Difficulty Removing DMAP

-

Observation: DMAP co-elutes with polar products on silica.

-

Solution:

-

CuSO4 Wash: Wash organic layer with saturated aqueous Copper(II) Sulfate. DMAP coordinates to Cu(II) and stays in the aqueous phase (turns aqueous layer bright blue).

-

Resin Scavenging: Stir crude mixture with Amberlyst-15 (H+ form) for 30 mins, then filter.

-

References

-

Original Steglich Protocol: Neises, B., & Steglich, W. (1978).[1][2][7][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

-

Mechanistic Review: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[7][9][10] Angewandte Chemie International Edition, 17(8), 569–583. Link

- Racemization Studies: Benoiton, N. L. (1983). Quantitation of racemization in peptide synthesis. The Peptides: Analysis, Synthesis, Biology, 5, 217-284.

- DMAP Removal Techniques: Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press. (See section on scavenging amines).

Sources

- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Steglich esterification - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

"N,2-dimethylpyridin-4-amine in library synthesis"

Application Note & Protocol Guide

Topic: N,2-Dimethylpyridin-4-amine and its Analogs in High-Throughput Library Synthesis

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.

Introduction: Beyond DMAP - The Role of Steric Tuning in Catalysis

For decades, 4-(Dimethylamino)pyridine (DMAP) has been a cornerstone of organic synthesis, prized for its exceptional ability to catalyze acylation, silylation, and related reactions. Its mechanism, involving the formation of a highly reactive N-acylpyridinium intermediate, is fundamental to modern synthetic chemistry. In the context of library synthesis, where reaction efficiency, broad substrate scope, and predictability are paramount, DMAP is often the catalyst of choice.

This guide focuses on a specific, sterically hindered analog, This compound . While less common than DMAP, the introduction of a methyl group at the C2-position of the pyridine ring offers a fascinating tool for refining catalytic activity. This structural modification sterically shields the pyridyl nitrogen, which can temper reactivity, reduce side reactions, and in some cases, impart unique selectivity.

We will explore the mechanistic basis for this catalytic activity, provide robust protocols for its application in a high-throughput library setting, and discuss the strategic implications of using a sterically-tuned catalyst compared to the industry-standard DMAP. The principles and protocols discussed are broadly applicable to the class of 2-substituted 4-(dialkylamino)pyridine catalysts.

Mechanism of Action: Nucleophilic Catalysis Pathway

The catalytic cycle of this compound in a typical acylation reaction (e.g., with an anhydride) proceeds via a well-established nucleophilic pathway, analogous to that of DMAP.

-

Activation: The pyridine nitrogen, being more nucleophilic than the final alcohol substrate, attacks the electrophilic acyl source (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. The exocyclic dimethylamino group acts as a powerful electron-donating group, enhancing the nucleophilicity of the ring nitrogen.

-

Acyl Transfer: This activated intermediate is a superior acylating agent. The alcohol substrate attacks the acyl carbon of the pyridinium salt.

-

Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, yielding the ester product and regenerating the catalyst, which re-enters the catalytic cycle. The 2-methyl group does not participate directly but sterically influences the rate of both the initial activation step and the subsequent acyl transfer.

Caption: Catalytic cycle of this compound in acylation.

Applications in Library Synthesis: Solution-Phase and Solid-Phase Strategies

The generation of chemical libraries, a cornerstone of modern drug discovery, relies on robust and versatile chemical reactions. Acylation is a key transformation for decorating molecular scaffolds, and 4-aminopyridine catalysts are essential tools for this purpose.

Solution-Phase Parallel Synthesis

In solution-phase synthesis, reactions are carried out in multi-well plates (e.g., 96- or 384-well formats). The primary challenge is ensuring high conversion across a diverse range of substrates while simplifying purification.

Advantages of using a catalyst like this compound:

-

High Catalytic Loading: Only a small amount (0.1-10 mol%) is typically needed, minimizing its impact on downstream purification.

-

Broad Substrate Scope: Effectively catalyzes the acylation of primary and secondary alcohols, phenols, and amines.

-

Mitigation of Side Reactions: For sensitive substrates, the reduced basicity and sterically hindered nature of a 2-methyl substituted catalyst can sometimes prevent side reactions like elimination or racemization that might be observed with the more aggressive DMAP.

Solid-Phase Synthesis (SPS)

In SPS, the substrate is covalently attached to a solid support (resin). Reagents are added in excess to drive reactions to completion, and purification is achieved by simple washing and filtration.

Role in SPS:

-

Scaffold Loading: Catalyzing the esterification reaction to link the first building block to a hydroxyl-functionalized resin (e.g., Wang or SASRIN resin).

-

On-Bead Derivatization: Acylating functional groups (e.g., hydroxyls) on the resin-bound molecule during the synthesis sequence. The catalyst must be soluble and stable in common SPS solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

Caption: General workflows for library synthesis using catalytic acylation.

Experimental Protocols

These protocols are designed for a parallel synthesis workflow. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Parallel Solution-Phase Acylation of an Alcohol Library

This protocol describes the acylation of a library of 10 diverse alcohols with acetic anhydride in a 96-well plate format.

Materials:

-

This compound (Catalyst)

-

Stock solutions of 10 different alcohols (Substrates, 0.5 M in anhydrous Dichloromethane (DCM))

-

Acetic Anhydride (Acylating Agent, 0.6 M in anhydrous DCM)

-

Triethylamine (Base, 1.0 M in anhydrous DCM)

-

Anhydrous Dichloromethane (DCM)

-

96-well polypropylene reaction block with sealing mat

-

Multichannel pipette or automated liquid handler

Procedure:

-

Preparation of Catalyst Stock: Prepare a 0.1 M stock solution of this compound in anhydrous DCM. This corresponds to a 10 mol% loading relative to the alcohol.

-

Substrate Dispensing: Into 10 separate columns of the 96-well plate, dispense 100 µL of each of the 10 alcohol stock solutions (50 µmol per well).

-

Reagent Addition:

-

To each well, add 100 µL of the triethylamine solution (100 µmol, 2.0 eq). The base scavenges the acid byproduct.

-

To each well, add 5 µL of the this compound stock solution (0.5 µmol, 1 mol%). Note: Catalyst loading can be optimized between 0.5-10 mol%.

-

-

Initiate Reaction: Add 100 µL of the acetic anhydride solution (60 µmol, 1.2 eq) to each well. Seal the plate securely with the sealing mat.

-

Incubation: Place the reaction block on an orbital shaker at room temperature and agitate for 4-12 hours. Reaction progress can be monitored by taking a small aliquot and analyzing via LC-MS or TLC.

-

Quenching: Unseal the plate and add 100 µL of methanol to each well to quench any remaining acetic anhydride. Allow to stand for 30 minutes.

-

Work-up & Purification: The plate can be subjected to a parallel purification method. A common approach is Solid-Phase Extraction (SPE).

-

Condition a silica SPE plate with DCM.

-

Load the reaction mixture onto the SPE plate.

-

Wash with DCM to elute the desired ester product.

-

The charged N-acylpyridinium intermediate, excess polar reagents, and triethylammonium salts will be retained on the silica.

-

-

Analysis: Evaporate the solvent from the collection plate and analyze the purity and yield of each well's product, typically by LC-MS.

Protocol 2: On-Resin Esterification (Wang Resin)

This protocol describes loading the first building block, an Fmoc-protected amino acid, onto a Wang resin.

Materials:

-

Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)

-

Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Place 100 mg of Wang resin (~0.1 mmol) in the synthesis vessel. Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

-

Prepare Coupling Solution: In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq) and this compound (0.05 mmol, 0.5 eq) in 1 mL of anhydrous DMF.

-

Activation: Add DIC (0.5 mmol, 5 eq) to the coupling solution. Note: DIC is the coupling agent that forms the active O-acylisourea intermediate from the carboxylic acid.

-

Coupling Reaction: Immediately add the activated coupling solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the reaction solution. Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:

-

DMF (3 x 2 mL)

-

DCM (3 x 2 mL)

-

Methanol (3 x 2 mL)

-

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for 30 minutes. Wash the resin again as in step 5.

-

Confirmation of Loading: A small sample of the resin can be cleaved and the loading level quantified by UV-Vis spectroscopy of the released Fmoc group.

Data & Catalyst Comparison

The choice of catalyst can significantly impact reaction outcomes. The primary difference between DMAP and its 2-methyl analog is steric hindrance.

| Feature | 4-(Dimethylamino)pyridine (DMAP) | This compound | Rationale & Application Insight |

| Structure | Unhindered Pyridine Nitrogen | Sterically Shielded Pyridine Nitrogen | The 2-methyl group sterically impedes the approach of both the acylating agent and the substrate. |

| Nucleophilicity | Very High | High | The 2-methyl group slightly reduces the nucleophilicity of the ring nitrogen, potentially slowing the reaction rate. |

| Basicity (pKa) | ~9.7 | Slightly Lower than DMAP | Electron-donating methyl group is offset by steric hindrance to protonation. Less prone to cause base-mediated side reactions. |

| Typical Use Case | General-purpose, rapid acylation of unhindered primary and secondary alcohols. | Acylation of sensitive substrates where DMAP might cause epimerization or other side reactions. May offer selectivity for less hindered hydroxyl groups in a polyol. | |

| Potential Drawback | Can catalyze undesired side reactions (e.g., elimination). Can be difficult to remove during purification. | May exhibit slower reaction rates, requiring longer reaction times or slightly higher temperatures. May be ineffective for highly hindered substrates. |

References

-

Scriven, E. F. V., & Murugan, R. (2009). Pyridine and Its Derivatives . In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]

-

Kaur, T., & Singh, J. (2015). Role of 4-dimethylaminopyridine (DMAP) as a versatile catalyst in organic synthesis . RSC Advances, 5(34), 27076-27103. [Link]

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide . Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions Catalyzed by N,2-Dimethylpyridin-4-amine (2-Me-DMAP)

Welcome to the technical support center for N,2-dimethylpyridin-4-amine (2-Me-DMAP) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this specialized nucleophilic catalyst. Our focus is to provide not just protocols, but the scientific reasoning behind them to empower you in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about 2-Me-DMAP, contrasting it with its more common parent compound, 4-(Dimethylamino)pyridine (DMAP).

Q1: What is this compound (2-Me-DMAP) and how does it fundamentally differ from DMAP?

A1: this compound, or 2-Me-DMAP, is a derivative of DMAP that features an additional methyl group on the pyridine ring at the position adjacent (ortho) to the ring nitrogen. This seemingly small structural modification is the primary determinant of its unique catalytic properties. The core difference lies in steric hindrance . The 2-methyl group creates significant bulk around the nucleophilic pyridine nitrogen, which is the catalytically active site. While DMAP is a relatively unhindered and highly active catalyst, 2-Me-DMAP is sterically demanding, which modulates its reactivity and selectivity.[1]

Q2: What is the catalytic mechanism for 2-Me-DMAP in a typical acylation reaction?

A2: 2-Me-DMAP follows the same fundamental nucleophilic catalysis pathway as DMAP.[2][3] The cycle proceeds through three main steps:

-

Activation: The highly nucleophilic pyridine nitrogen of 2-Me-DMAP attacks the electrophilic acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium intermediate.

-

Acyl Transfer: The substrate (e.g., an alcohol) attacks the activated carbonyl carbon of the N-acylpyridinium intermediate. This step is significantly more favorable than the direct reaction with the original acylating agent.

-

Catalyst Regeneration: The acyl group is transferred to the substrate, forming the desired ester, and the 2-Me-DMAP catalyst is regenerated, ready to begin a new cycle. An auxiliary, non-nucleophilic base (like triethylamine or DIPEA) is typically required to scavenge the acidic byproduct (e.g., HCl or acetic acid) generated during the reaction.[3]

Q3: Why would I choose a more sterically hindered and potentially less reactive catalyst like 2-Me-DMAP over the highly active DMAP?

A3: The choice to use 2-Me-DMAP is a strategic one, aimed at solving specific synthetic challenges that DMAP cannot. The primary reasons are:

-

Suppression of Side Reactions: In some reactions, the high reactivity of the DMAP-derived N-acylpyridinium intermediate can lead to undesired pathways. For example, during the acylation of phenols, the product ester can sometimes acylate the DMAP catalyst, leading to complex mixtures. The steric bulk of the 2-methyl group in 2-Me-DMAP can effectively prevent this secondary N-acylation, leading to a cleaner reaction profile.

-

Enhanced Selectivity: The steric hindrance of 2-Me-DMAP can be exploited to achieve selectivity between different functional groups. For instance, it can preferentially catalyze the acylation of a sterically accessible primary alcohol over a more hindered secondary alcohol within the same molecule.

-

Asymmetric Catalysis: The introduction of a substituent at the C-2 position is a key strategy for creating chiral DMAP analogues.[1] The steric environment created by the 2-methyl group provides a foundational element for designing catalysts that can perform enantioselective acylations, such as in the kinetic resolution of racemic alcohols.

Q4: What are the typical reaction conditions and catalyst loadings for 2-Me-DMAP?

A4: 2-Me-DMAP is used in catalytic amounts, typically ranging from 1 to 10 mol% relative to the limiting reagent. Due to its potentially lower catalytic activity compared to DMAP, a slightly higher catalyst loading or longer reaction times may be necessary. Reactions are commonly run in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at temperatures ranging from 0 °C to room temperature.

| Parameter | Typical Range | Rationale |

| Catalyst Loading | 1 - 10 mol% | Sufficient to ensure a reasonable reaction rate without complicating purification. |

| Stoichiometric Base | 1.1 - 2.0 equiv. | A non-nucleophilic base (e.g., Et₃N, DIPEA) is required to neutralize the acid byproduct. |

| Solvent | DCM, THF, MeCN | Aprotic solvents that are compatible with the reactive intermediates. |

| Temperature | 0 °C to 40 °C | Lower temperatures can improve selectivity, while gentle heating may be needed for sluggish reactions. |

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: My acylation reaction is extremely slow or has stalled completely.

-

Question: I am trying to acylate a secondary alcohol with acetic anhydride using 5 mol% of 2-Me-DMAP and triethylamine in DCM, but after several hours, I see very little product formation by TLC. Why is this happening and what can I do?

-

Answer & Troubleshooting Protocol: This is a common issue when using 2-Me-DMAP, as its catalytic activity can be significantly lower than that of DMAP, especially with challenging substrates. The steric bulk of the 2-methyl group can impede the formation of the N-acylpyridinium intermediate or hinder the approach of the alcohol substrate.[1][4]

Step-by-Step Troubleshooting:

-

Run a DMAP Control: First, set up a parallel reaction using DMAP (at the same molar loading) instead of 2-Me-DMAP. If this reaction proceeds efficiently, it confirms that the issue is specific to the steric properties of 2-Me-DMAP.

-

Evaluate Steric Clash: The combination of a hindered alcohol (secondary or tertiary) and a bulky acylating agent (e.g., pivaloyl chloride) with the already hindered 2-Me-DMAP can create a "steric logjam." Steric effects in these catalyzed reactions are often magnified compared to the uncatalyzed background reaction.[4]

-

Increase Catalyst Loading: Incrementally increase the catalyst loading of 2-Me-DMAP from 5 mol% to 10 mol% or even 15 mol%. This increases the concentration of the active catalytic species, which can accelerate the reaction rate.

-

Increase Reaction Temperature: Gently warm the reaction mixture to 35-40 °C. Increased thermal energy can help overcome the activation barrier imposed by steric repulsion. Monitor the reaction carefully by TLC to check for any decomposition of starting materials or products.

-

Change the Acylating Agent: If possible, switch to a less sterically demanding acylating agent. For example, use acetic anhydride instead of isobutyric anhydride.

-

Re-evaluate the Need for 2-Me-DMAP: If the DMAP control reaction is clean and efficient, consider if the specific benefits of 2-Me-DMAP (e.g., side-reaction suppression) are necessary for your specific transformation. The "super catalyst" DMAP may be more appropriate if steric hindrance is the primary barrier to reactivity.[2]

-

Problem 2: I am observing an unexpected side product that I suspect is related to the catalyst.

-

Question: In my reaction to form a phenyl ester, I am getting a significant amount of a polar, UV-active byproduct that is difficult to separate. Could this be related to the 2-Me-DMAP catalyst?

-

Answer & Troubleshooting Protocol: While 2-Me-DMAP is often used to prevent side reactions, it is not immune to them. The most common catalyst-related side product in DMAP-type catalysis is the formation of a stable, N-acylated pyridinium salt, which can occur if the catalyst is acylated by the product ester. However, the steric shield from the 2-methyl group makes this specific side reaction less likely with 2-Me-DMAP compared to DMAP.

Step-by-Step Troubleshooting:

-

Characterize the Byproduct: Use LC-MS to obtain a mass of the byproduct. Check if the mass corresponds to [2-Me-DMAP + Acyl Group]⁺ or another plausible catalyst-derived species.

-

Reduce Catalyst Loading: An excess of catalyst can sometimes lead to undesired pathways. Try reducing the catalyst loading to the minimum required for a reasonable reaction rate (e.g., 1-2 mol%).

-

Order of Addition: Ensure you are adding the reagents in the correct order. The recommended procedure is to have the substrate (alcohol/phenol) and auxiliary base in the solvent, and then add the acylating agent, followed immediately by the 2-Me-DMAP catalyst. Adding the catalyst last minimizes its exposure time to the highly reactive acylating agent before the primary substrate is present.

-

Consider a Milder Acylating Agent: Highly reactive acylating agents like acyl chlorides are more prone to side reactions than anhydrides. If your protocol allows, switching from an acyl chloride to an anhydride may result in a cleaner reaction.

-